molecular formula C24H22N4O4 B2605225 5-allyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921781-59-1

5-allyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2605225
CAS RN: 921781-59-1
M. Wt: 430.464
InChI Key: RWCFJDQPCWNUFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For example, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of similar compounds can be quite complex. For instance, the compound N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide crystallized with a single molecule in the unit cell of a primitive crystal system with a P-1 space group .


Chemical Reactions Analysis

Chemical reactions involving similar compounds can be quite diverse. For instance, a study reported that the presence of aralkyl or N-heterocyclic aryl groups at the nitrogen atom of the amide group generated a general decrease of the cytotoxicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be quite diverse. For instance, 3,4-Dimethoxyphenethylamine is an aromatic ether that is the derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions .

Scientific Research Applications

Kinase Inhibition

Compounds with pyrazolopyridine scaffolds, such as the one mentioned, often exhibit kinase inhibitory activity. These molecules can interact with kinases through multiple binding modes, particularly at the hinge region of the kinase enzyme. This interaction is crucial for the development of kinase inhibitors, which are important in the treatment of various diseases, including cancers. The versatility of pyrazolopyridine compounds in forming hydrogen bond donor–acceptor pairs makes them valuable scaffolds in medicinal chemistry for designing potent and selective kinase inhibitors (Wenglowsky, 2013).

Synthetic and Medicinal Aspects

The synthetic flexibility of pyrazolo[1,5-a]pyrimidine, a scaffold related to the compound , has been highlighted for its broad range of medicinal properties. These properties include anticancer, anti-inflammatory, and CNS agent activities. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for medicinal chemists to further exploit this scaffold in drug development. The review on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine showcases the potential of similar compounds in contributing to the discovery of new therapeutics (Cherukupalli et al., 2017).

Optoelectronic Materials

Functionalized heteroaromatic compounds, including pyrazolopyridine derivatives, have found applications in the field of optoelectronic materials. These materials are used in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the importance of such compounds beyond their biological activities. The review on quinazolines and pyrimidines, including related scaffolds, emphasizes their role in creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action for similar compounds can vary widely. For instance, a class of compounds showed the ability to stabilize HIF-α, to stimulate EPO secretion in in vitro studies, and to increase hematocrit, red blood cell count, and hemoglobin levels in an animal efficacy study .

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely. For instance, nitrate ester-containing compounds, like NG, usually have poor thermal stability and high impact sensitivity, which make these materials dangerous to handle and prone to accidental detonation .

Future Directions

Future research in this field could focus on the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-4-12-27-14-18(23(29)25-16-10-11-20(31-2)21(13-16)32-3)22-19(15-27)24(30)28(26-22)17-8-6-5-7-9-17/h4-11,13-15H,1,12H2,2-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCFJDQPCWNUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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